

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

Cat. No.: B1269275

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Technical Guide: 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a fluorinated aromatic carboxylic acid derivative built on a cyclopentane scaffold. As a member of the α -aryl cycloalkane carboxylic acid family, it holds potential as a key intermediate in the synthesis of complex molecular architectures for pharmaceutical research. Compounds with this structural motif are of interest in medicinal chemistry, particularly as precursors for developing modulators of enzymatic pathways. This document provides a technical overview of its chemical identity, a plausible synthetic route, and its potential applications in drug discovery, based on analogous structures and reactions.

Nomenclature and Chemical Properties

The compound is identified by its IUPAC name and several synonyms and registry numbers, which are crucial for cross-referencing in chemical databases and literature.^[1]

Table 2.1: Compound Identification

Identifier	Value
IUPAC Name	1-(2-fluorophenyl)cyclopentane-1-carboxylic acid[1]
CAS Number	214262-96-1[1]
Molecular Formula	C ₁₂ H ₁₃ FO ₂ [1]
Synonyms	1-(2-Fluorophenyl)cyclopentanecarboxylic acid, MFCD00800622[1]
InChIKey	AXWFKNJZMNAYGJ-UHFFFAOYSA-N[1]

Table 2.2: Physicochemical Properties

Property	Value
Molecular Weight	208.23 g/mol [1]
Monoisotopic Mass	208.08995782 Da[1]
XLogP3-AA (Predicted)	2.9
Topological Polar Surface Area	37.3 Å ²
Hazard Classification	Skin Irritant (Category 2), Eye Irritant (Category 2A)[1]

Synthesis Protocol

While a specific experimental protocol for the synthesis of **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid** is not readily available in peer-reviewed literature, a highly plausible route can be extrapolated from standard organic chemistry methods and procedures reported for structurally analogous compounds, such as 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid.[2] The proposed method involves a Grignard reaction followed by carboxylation.

Proposed Synthesis: Grignard Carboxylation

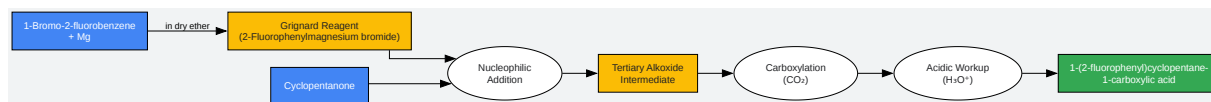
This two-step process begins with the formation of a Grignard reagent from 1-bromo-2-fluorobenzene, which then acts as a nucleophile to attack cyclopentanone. The resulting tertiary alkoxide is then carboxylated using carbon dioxide.

Step 1: Nucleophilic addition of Grignard Reagent to Cyclopentanone

- Prepare the Grignard reagent by reacting 1-bromo-2-fluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- In a separate flask, dissolve cyclopentanone in the same anhydrous ether solvent and cool the solution in an ice bath (0 °C).
- Slowly add the prepared Grignard reagent to the cyclopentanone solution.
- After the addition is complete, allow the reaction to stir and warm to room temperature for several hours to form the magnesium alkoxide intermediate.

Step 2: Carboxylation and Acidic Workup

- Cool the reaction mixture containing the alkoxide intermediate.
- Introduce a source of carbon dioxide. This can be achieved by bubbling CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice (solid CO₂).
- Once the carboxylation is complete, perform an acidic workup by slowly adding an aqueous solution of a strong acid (e.g., hydrochloric acid) to quench the reaction and protonate the carboxylate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid** using a suitable technique, such as recrystallization or column chromatography.



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Caption: Proposed Grignard reaction workflow for synthesis.

Potential Biological Activity and Applications

Direct biological data for **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid** is scarce. However, its role as a synthetic intermediate provides significant insight into its potential applications.

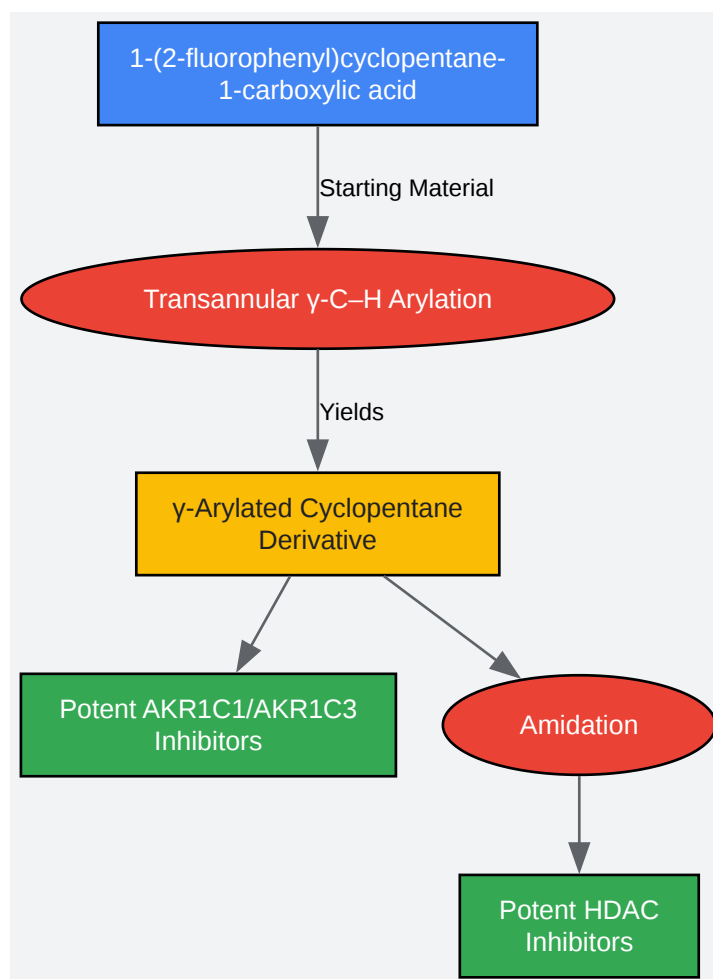
Precursor for Enzyme Inhibitors

Recent research highlights the use of α -aryl cyclopentane carboxylic acids as starting materials for the synthesis of potent enzyme inhibitors via transannular C–H functionalization.^[3] This advanced synthetic strategy allows for the direct and diastereoselective installation of aryl groups at the γ -position of the cyclopentane ring.^[3]

This one-step conversion of α -aryl cyclopentane carboxylic acids yields compounds that have been identified as potent inhibitors of:

- Aldo-Keto Reductase Family 1 Member C1/C3 (AKR1C1/AKR1C3): These enzymes are implicated in the metabolism of steroids and prostaglandins and are targets for treating hormone-dependent cancers.^[3]
- Histone Deacetylases (HDACs): Amidation of the resulting functionalized products can lead to potent HDAC inhibitors, a class of drugs investigated for cancer therapy.^[3]

The subject compound, **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid**, serves as an ideal precursor for this type of transformation, enabling the generation of novel, potentially bioactive molecules for screening and drug development.



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Caption: Application as a precursor for enzyme inhibitors.

Conclusion

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a well-characterized chemical entity with significant value as a synthetic intermediate. While direct biological activity data is limited, its utility as a precursor in advanced synthetic methodologies, such as C-H functionalization, positions it as a valuable building block for the discovery of novel therapeutics. The proposed Grignard-based synthesis offers a reliable method for its preparation, enabling further exploration of its potential in developing potent inhibitors for oncology and other therapeutic areas. Future research should focus on exploring the biological activities of compounds directly derived from this versatile precursor.

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- To cite this document: BenchChem. [1-(2-fluorophenyl)cyclopentane-1-carboxylic acid IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269275#1-2-fluorophenyl-cyclopentane-1-carboxylic-acid-iupac-name-and-synonyms]

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